- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

942271-61-6 structure
Nombre del producto:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
Número CAS:942271-61-6
MF:C16H23N3O4
Megavatios:321.371524095535
MDL:MFCD12198406
CID:2130055
PubChem ID:45791321
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester
- AKOS025146886
- MFCD12198406
- DTXSID90672538
- SY060688
- AC7376
- AC-31288
- AS-84048
- CS-0130569
- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- PNTUIHOIJCQTSU-UHFFFAOYSA-N
- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- SCHEMBL591950
- 942271-61-6
-
- MDL: MFCD12198406
- Renchi: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
- Clave inchi: PNTUIHOIJCQTSU-UHFFFAOYSA-N
- Sonrisas: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 321.16885622g/mol
- Masa isotópica única: 321.16885622g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 436
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.6Ų
- Xlogp3: 2.5
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783111-500mg |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 95% | 500mg |
$860 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 97% | 100mg |
¥46.00 | 2024-04-24 | |
Key Organics Ltd | AS-84048-100MG |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 100mg |
£229.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-5G |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 5g |
£1358.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-0.25g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 0.25g |
£347.00 | 2023-09-07 | |
Aaron | AR01DFEI-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$6.00 | 2025-02-11 | |
A2B Chem LLC | AX05006-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$17.00 | 2024-07-18 | |
abcr | AB286819-1g |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |
942271-61-6 | 1g |
€73.80 | 2025-02-15 | ||
A2B Chem LLC | AX05006-5g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 5g |
$53.00 | 2024-07-18 | |
A2B Chem LLC | AX05006-10g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 10g |
$87.00 | 2024-07-18 |
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 6 h, rt
1.2 Solvents: Water ; 20 h
1.2 Solvents: Water ; 20 h
Referencia
- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Water ; 2 h, cooled
1.2 Reagents: Water ; 2 h, cooled
Referencia
- Optimization of synthetic process of antitumor drug entrectinibHuaxue Shiji, 2020, 42(9), 1102-1107,
Métodos de producción 4
Condiciones de reacción
1.1 5 h
1.2 Solvents: Water ; 24 h
1.2 Solvents: Water ; 24 h
Referencia
- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Referencia
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 6 h, rt
Referencia
- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 6 h, rt
Referencia
- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 5 h, rt
1.2 Solvents: Water ; 18 h, rt
1.2 Solvents: Water ; 18 h, rt
Referencia
- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Referencia
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 6 h, rt
Referencia
- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 6 h, rt
Referencia
- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 overnight, rt
Referencia
- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
Referencia
- Green preparation and application of entrectinib intermediate, China, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,
Métodos de producción 16
Condiciones de reacción
1.1 6 h, rt
Referencia
- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Literatura relevante
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Productos relacionados
- 2228223-03-6(4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid)
- 1428366-59-9(1-(2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea)
- 24939-16-0(Bisdemethoxycucurmin)
- 2680849-40-3(benzyl 4-(5-hydroxy-3-methyl-1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate)
- 2728205-74-9(4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide)
- 377052-22-7(7-(2-chlorophenyl)methyl-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1121604-61-2(Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-)
- 1012886-74-6(4-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol hydrochloride)
- 1361873-13-3(4-(Aminomethyl)-3-(difluoromethyl)-6-methoxypyridine-2-acetic acid)
- 957065-98-4(2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Pureza:99%
Cantidad:1g
Precio ($):716.0